2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative featuring a 3-ethyl-4-oxo core, a phenyl substituent at position 7, and a sulfanyl-acetamide moiety linked to a 2-fluorophenyl group. Pyrrolo-pyrimidine scaffolds are widely explored in medicinal chemistry due to their structural resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways .
Synthetic routes for analogous compounds often involve multi-step reactions, such as nucleophilic substitution at the pyrimidine core, Suzuki-Miyaura couplings for aryl group introductions, and thiourea-mediated sulfanylations (e.g., as described in Scheme 3 of ) .
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-2-27-21(29)20-19(15(12-24-20)14-8-4-3-5-9-14)26-22(27)30-13-18(28)25-17-11-7-6-10-16(17)23/h3-12,24H,2,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWVVZKJCHWWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the ethyl, phenyl, and fluorophenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes, particularly those involving pyrrolo[3,2-d]pyrimidine derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[3,2-d]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. This interaction can lead to changes in cellular processes, such as cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variations: Thieno[3,2-d]pyrimidine () replaces the pyrrolo ring with a thiophene, altering electronic properties and binding modes .
Substituent Effects: The 2-fluorophenyl group in the target compound balances lipophilicity and metabolic stability compared to the 2-CF₃-phenyl group in , which confers higher logP but may reduce solubility . Dipentylamino and ethyl carboxylate groups () improve solubility but may reduce membrane permeability due to increased polarity .
Biological Implications: The trioxo-pyrido-pyrimidine in exhibits potent enzyme inhibition, suggesting that additional electron-withdrawing groups (e.g., oxo) enhance target engagement . Sulfanyl-acetamide moieties (target compound and ) are critical for covalent or non-covalent interactions with cysteine residues or hydrophobic pockets in kinases .
Biological Activity
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core with various substituents that contribute to its unique properties. The presence of a sulfanyl group and an acetamide moiety enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or activator of these targets, leading to alterations in cellular pathways. For example, it has been suggested that this compound could inhibit key enzymes involved in cell proliferation, which is particularly relevant in cancer therapy.
Anticancer Properties
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit enzymes like GARFTase and AICARFTase , which are crucial in the purine biosynthesis pathway. The inhibition of these enzymes can lead to reduced nucleotide synthesis and ultimately hinder cancer cell proliferation .
Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties. Analogous structures have demonstrated effectiveness against various bacterial strains, indicating potential for further exploration in developing antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrrolo[3,2-d]pyrimidine derivatives:
- Dual Inhibition in Cancer Treatment : A study identified a thieno[2,3-d]pyrimidine analog as a dual inhibitor of GARFTase and AICARFTase, demonstrating its efficacy in targeting tumor cells resistant to conventional therapies . This highlights the therapeutic potential of similar compounds.
- Antiproliferative Effects : Research on pyrrolo[2,3-d]pyrimidines has shown promising results in inhibiting cell growth in various cancer cell lines. For example, compounds with specific structural modifications exhibited enhanced potency against resistant cancer phenotypes .
Data Table: Biological Activity Overview
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?
Answer:
The synthesis involves constructing the pyrrolo[3,2-d]pyrimidine core, introducing the sulfanyl linker, and coupling the 2-fluorophenylacetamide moiety. Key challenges include:
- Regioselectivity : Ensuring proper substitution on the pyrimidine ring. Use N-methylpyrrolidone (NMP) as a solvent at 120°C to promote amide coupling, as demonstrated in analogous pyrimidine syntheses .
- Purification : Column chromatography with gradients of CH2Cl2/MeOH (e.g., 50:1) effectively isolates intermediates .
- Byproduct Formation : Monitor reactions via TLC and optimize reaction times (e.g., 16 hours for analogous couplings) to minimize side products .
Advanced: How can researchers resolve contradictory bioactivity data observed across assays?
Answer:
Contradictions may arise from assay-specific conditions (e.g., pH, temperature) or off-target effects. Methodological strategies include:
- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation assays) .
- Structural Analog Analysis : Compare with fluorophenyl-containing analogs (e.g., ) to identify substituent effects on activity.
- Computational Docking : Use tools like AutoDock to model interactions with target proteins, resolving discrepancies between predicted and observed activities .
Basic: What spectroscopic and crystallographic techniques are optimal for structural characterization?
Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the fluorophenyl group (δ ~110–125 ppm for aromatic F) and acetamide carbonyl (δ ~170 ppm). <sup>19</sup>F NMR verifies fluorine substitution .
- X-ray Crystallography : Resolve the 3D structure, as done for related pyrrolo[3,2-d]pyrimidines (e.g., C–C bond precision: ±0.005 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C22H19ClFN5O4 in ).
Advanced: What strategies elucidate the sulfanyl group's role in modulating biological activity?
Answer:
- Bioisosteric Replacement : Substitute the sulfanyl group with methylene (–CH2–) or oxygen (–O–) to assess its electronic and steric contributions .
- Structure-Activity Relationship (SAR) : Compare activity of sulfanyl-containing analogs (e.g., ) with derivatives lacking the group.
- Thiol Reactivity Assays : Test stability under physiological conditions (e.g., glutathione-rich environments) to evaluate potential disulfide formation .
Basic: How can reaction yields for intermediates like the pyrrolo[3,2-d]pyrimidine core be optimized?
Answer:
- Stoichiometric Control : Use 1.1 equivalents of reagents (e.g., 4-(3-chlorophenyl)-2-ethyl-6-fluoropyrimidine) to drive reactions to completion .
- Catalytic Additives : Employ Pd catalysts for Suzuki couplings or CuI for thiol-aryl bond formation.
- Solvent Selection : Polar aprotic solvents like DMF or NMP enhance solubility of aromatic intermediates .
Advanced: What in vitro and in vivo models are suitable for pharmacokinetic evaluation?
Answer:
- In Vitro :
- In Vivo :
Basic: How to confirm the compound's purity and identity post-synthesis?
Answer:
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) and achieve ≥95% purity, as in .
- Melting Point Determination : Compare observed values (e.g., 85–87°C for analogs) with literature .
- Elemental Analysis : Validate C, H, N, S, and F content within ±0.4% of theoretical values .
Advanced: How can computational methods guide the design of derivatives with improved potency?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) to identify key binding residues .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing ethyl with cyclopropyl) .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target ~3–5) and reduce hERG liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
